molecular formula C12H10N4O3S B8373298 beta-(5-Acetamido-1,3,4-thiadiazol-2-yl)-p-nitrostyrene

beta-(5-Acetamido-1,3,4-thiadiazol-2-yl)-p-nitrostyrene

Cat. No. B8373298
M. Wt: 290.30 g/mol
InChI Key: UHJWEWLDCNUFAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-(5-Acetamido-1,3,4-thiadiazol-2-yl)-p-nitrostyrene is a useful research compound. Its molecular formula is C12H10N4O3S and its molecular weight is 290.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality beta-(5-Acetamido-1,3,4-thiadiazol-2-yl)-p-nitrostyrene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about beta-(5-Acetamido-1,3,4-thiadiazol-2-yl)-p-nitrostyrene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

beta-(5-Acetamido-1,3,4-thiadiazol-2-yl)-p-nitrostyrene

Molecular Formula

C12H10N4O3S

Molecular Weight

290.30 g/mol

IUPAC Name

N-[5-[2-(4-nitrophenyl)ethenyl]-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C12H10N4O3S/c1-8(17)13-12-15-14-11(20-12)7-4-9-2-5-10(6-3-9)16(18)19/h2-7H,1H3,(H,13,15,17)

InChI Key

UHJWEWLDCNUFAP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NN=C(S1)C=CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 21.4 g (0.186 m) of 2-amino-5-methyl-1,3,4-thiadiazole and 380 ml of acetic anhydride was refluxed 1 hr., after which 28.0 g (0.186 m) of p-nitrobenzaldehyde was added and the reaction mixture was refluxed for an additional 16 hrs. After cooling, the solid product was collected on a Buchner funnel, washed in acetone, and air-dried to yield 26.6 g (0.092 m, 49.4%) of the acetamide as a light yellow powder. Purification by washing in hot acetone/dimethylformamide (50/50) yielded small yellow crystals, MP. 341.5°-342.5° C. (dec).
Quantity
21.4 g
Type
reactant
Reaction Step One
Quantity
380 mL
Type
reactant
Reaction Step One
Quantity
28 g
Type
reactant
Reaction Step Two
Yield
49.4%

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